molecular formula C18H32O3 B12519203 2-Hydroxyoctadeca-9,12-dienoic acid

2-Hydroxyoctadeca-9,12-dienoic acid

Cat. No.: B12519203
M. Wt: 296.4 g/mol
InChI Key: AFDSETGKYZMEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Hydroxyoctadeca-9,12-dienoic acid can be achieved through several methods. One common approach involves the hydroxylation of linoleic acid using microbial cultures or chemical reagents. For instance, microbial species such as Limosilactobacillus fermentum and Lactococcus lactis have been used to hydroxylate linoleic acid under controlled fermentation conditions . Additionally, chemical hydroxylation can be performed using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.

Industrial production methods typically involve large-scale fermentation processes, where specific microbial strains are employed to convert linoleic acid into its hydroxylated form. These processes are optimized for yield and efficiency, ensuring the consistent production of high-purity this compound.

Chemical Reactions Analysis

2-Hydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield saturated fatty acids. Hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-ketooctadeca-9,12-dienoic acid, while reduction can produce octadecanoic acid.

Scientific Research Applications

2-Hydroxyoctadeca-9,12-dienoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxyoctadeca-9,12-dienoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs) and the upregulation of the TRIB3 gene. This leads to the inhibition of the Akt/mTOR pathway, which is excessively activated in many cancers . By inhibiting this pathway, the compound induces autophagy in tumor cells, leading to their death. This mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

2-Hydroxyoctadeca-9,12-dienoic acid can be compared with other hydroxylated fatty acids, such as:

The uniqueness of this compound lies in its specific hydroxylation pattern and its potent biological activity, particularly its ability to inhibit the Akt/mTOR pathway, which is not commonly observed in other similar compounds.

Properties

IUPAC Name

2-hydroxyoctadeca-9,12-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSETGKYZMEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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